molecular formula C16H17N3O2 B11698791 N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide

N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide

Cat. No.: B11698791
M. Wt: 283.32 g/mol
InChI Key: CGBOSTIWCGFSPS-UHFFFAOYSA-N
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Description

N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide is a synthetic organic compound with the molecular formula C16H17N3O2This compound is part of the pyridine-carbohydrazide family, which has been studied for its antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism by which N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide exerts its effects involves targeting specific molecular pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. The compound interacts with molecular targets such as succinate dehydrogenase, disrupting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide
  • N’-(2,4,6-trimethylbenzoyl)pyridine-4-carbohydrazide
  • N’-(2,4,6-trimethylbenzoyl)pyridine-2-carbohydrazide

Uniqueness

N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide stands out due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown superior antimicrobial and antifungal properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C16H17N3O2/c1-10-7-11(2)14(12(3)8-10)16(21)19-18-15(20)13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)(H,19,21)

InChI Key

CGBOSTIWCGFSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NNC(=O)C2=CN=CC=C2)C

solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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